Calcium nitride (Ca3N2)

Vue d'ensemble

Description

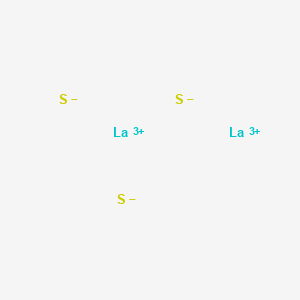

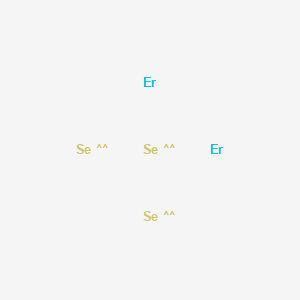

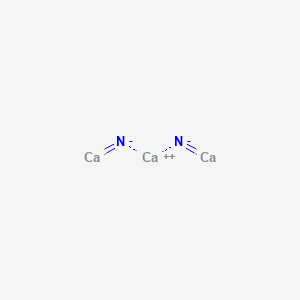

Calcium nitride, also known as calcium azanidylidenecalcium in IUPAC nomenclature, is an inorganic compound with constituent elements calcium and nitrogen and represented by the chemical formula Ca3N2 . It has different isomorphous forms, out of which α-calcium nitride is commonly found .

Synthesis Analysis

Calcium nitride can be synthesized through the reaction between calcium oxide (CaO) and nitrogen gas . The reaction can be represented as follows: 3CaO + N2 → Ca3N2 + O2 .Molecular Structure Analysis

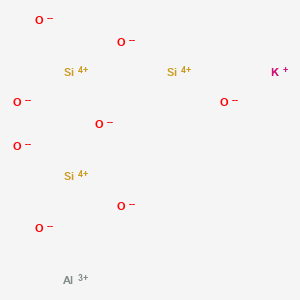

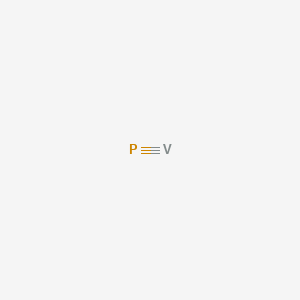

The molecular structure of calcium nitride involves calcium ions (Ca2+) and nitride ions (N3-). The calcium ion is a 2+ ion . The crystal structure of ε-Ca3N2 has also been reported .Chemical Reactions Analysis

Calcium nitride reacts with water or even the moisture in air to give ammonia and calcium hydroxide . The reaction can be represented as follows: Ca3N2 + 6 H2O → 3 Ca(OH)2 + 2 NH3 . It also absorbs hydrogen above 350 °C: Ca3N2 + 2 H2 → 2 CaNH + CaH2 .Physical And Chemical Properties Analysis

Calcium nitride appears as a pale yellow crystalline solid . It has a high melting point and is insoluble in water . It is highly reactive, particularly when exposed to moisture or water .Applications De Recherche Scientifique

Optoelectronics

Calcium Nitride has potential value in the field of optoelectronics . The physical properties of Ca3N2, such as its dielectric function, reflectivity function, and absorption function, have been analyzed . It has been concluded that α-Ca3N2, δ-Ca3N2, and ε-Ca3N2 have greater transmittance for visible light and exhibit optical transparency in the near-infrared frequency domain .

Heat-Resistant Materials

Combined with the high hardness, strong bonding, high melting point, and wear resistance of Ca3N2, it can be used as a new generation of window heat-resistant materials .

Luminescent Materials

The δ-Ca3N2 is more suitable for luminescent materials than α-Ca3N2 and ε-Ca3N2 .

UV Protective Coatings

α-Ca3N2 and δ-Ca3N2 have high reflective properties in the ultraviolet region and can be used as UV protective coatings .

Photovoltaic Devices

All three types of Ca3N2 materials can be used industrially to synthesize photovoltaic devices that operate in the ultraviolet region .

Synthesis of Nitrides

Ca3N2 can be used as a feedstock for the synthesis of nitrides .

Steel Purification

In the industry, Ca3N2 is used as an additive for the purification of steel .

Catalyst

Ca3N2 also serves as a catalyst for converting hexagonal boron nitride to cubic boron nitride .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Calcium nitride has potential value in the field of optoelectronics . It has been suggested that it could be used as a new generation of window heat-resistant materials due to its high hardness, strong bonding, high melting point, and wear resistance . It also has potential for use in the electrochemical production of ammonia .

Propriétés

IUPAC Name |

calcium;azanidylidenecalcium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ca.2N/q;;+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNGEWCFFFJZJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=[Ca].[N-]=[Ca].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca3N2 | |

| Record name | calcium nitride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_nitride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | Calcium nitride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Calcium nitride (Ca3N2) | |

CAS RN |

12013-82-0 | |

| Record name | Calcium nitride (Ca3N2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Q & A

Q1: What is significant about the discovery of Calcium nitride (Ca₃N₂) in wasp nests?

A1: The identification of Calcium nitride (Ca₃N₂) in the nest material of Polistinae wasps is noteworthy because it reveals a previously undocumented aspect of their nest construction. [] While the study primarily focused on structural characterization using X-ray diffraction (XRD), the presence of this compound raises questions about its potential role in nest integrity, antimicrobial properties, and potential implications for the wasps' biology. Further research is needed to explore these aspects.

Q2: Could the presence of Calcium nitride (Ca₃N₂) be related to the antimicrobial properties observed in some wasp nest extracts?

A2: While the study did not directly investigate the antimicrobial activity of Calcium nitride (Ca₃N₂), it's a possibility worth exploring. The research highlighted that "some chemicals found in the nest of Polistis species have close structural resemblance with some antibiotics." [] Further investigation is required to determine if Calcium nitride (Ca₃N₂) contributes to the potential antimicrobial properties of these wasp nests and to elucidate its specific mechanisms of action, if any.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.